REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH:2]1([NH:1][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1
|
Name
|
[Pd(π-allyl)Cl]2
|
Quantity
|
2.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R,R)-Naphthyl-Trost ligand
|
Quantity
|
10.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.4 μL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
47.6 μL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for one min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vial was sealed with
|
Type
|
CUSTOM
|
Details
|
a cap that
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 120 h
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
After removal of all volatile compounds
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (Hexanes : EtOAc=200:1)
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCCC1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |